molecular formula C7H14N4 B13206712 1-(3-Methylbutan-2-yl)-1H-1,2,4-triazol-3-amine

1-(3-Methylbutan-2-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13206712
M. Wt: 154.21 g/mol
InChI Key: HLVPQPAQUXGIHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylbutan-2-yl)-1H-1,2,4-triazol-3-amine is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbutan-2-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of appropriate amidines with carboxylic acids, followed by cyclization with hydrazines . This one-pot approach is efficient and allows for the generation of a wide variety of 1,2,4-triazole derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale implementation of the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbutan-2-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The triazole ring can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

1-(3-Methylbutan-2-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methylbutan-2-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity. This interaction can inhibit enzyme activity or disrupt protein-protein interactions, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives such as:

Uniqueness

What sets 1-(3-Methylbutan-2-yl)-1H-1,2,4-triazol-3-amine apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

1-(3-methylbutan-2-yl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H14N4/c1-5(2)6(3)11-4-9-7(8)10-11/h4-6H,1-3H3,(H2,8,10)

InChI Key

HLVPQPAQUXGIHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)N1C=NC(=N1)N

Origin of Product

United States

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